

A Comparative Guide to Incurred Sample Reanalysis in Lercanidipine Bioequivalence Studies

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Compound of Interest

Compound Name: (S)-Lercanidipine-d3
Hydrochloride

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This guide provides an objective comparison of methodologies and outcomes related to Incurred Sample Reanalysis (ISR) in bioequivalence studies of lercanidipine, a third-generation dihydropyridine calcium channel blocker. The data presented is crucial for ensuring the reliability and reproducibility of bioanalytical methods in clinical trials.

Understanding Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a critical component of bioanalytical method validation, designed to verify the reproducibility of pharmacokinetic data in vivo.^{[1][2]} Unlike spiked quality control samples, incurred samples have been subject to the physiological and metabolic processes of the study subjects. ISR involves reanalyzing a subset of study samples in a separate analytical run to ensure the original results are accurate and reproducible.^{[1][2]} Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for all pivotal bioequivalence trials to ensure data integrity.^[1]

The standard acceptance criterion for ISR in small molecule bioanalysis dictates that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and repeat concentration should be within 20% of their mean.

Comparative Analysis of Lercanidipine Bioequivalence Studies

While multiple bioequivalence studies have been conducted to support the approval of generic lercanidipine formulations, detailed public data on the Incurred Sample Reanalysis from these studies is often limited in public assessment reports. These reports confirm that bioequivalence was established in line with regulatory requirements, which includes the successful completion of ISR.

For a detailed comparative analysis, this guide focuses on a published study by S. Singh et al. (2015), which provides comprehensive data on the bioanalytical method and ISR for a lercanidipine bioequivalence study. This will be compared with the general study designs outlined in the public assessment reports of other lercanidipine generic approvals.

Table 1: Comparison of Study Designs for Lercanidipine Bioequivalence

Parameter	Singh et al. (2015)	Representative Generic Study (from Public Assessment Reports)
Study Design	Open-label, randomized, two-treatment, two-period, crossover	Open-label, randomized, two-treatment, two-sequence, four-period, replicated, crossover
Dosage Strength	10 mg Lercanidipine HCl	20 mg Lercanidipine HCl
Administration	Single oral dose under fed conditions	Single oral dose under fasting conditions
Number of Subjects	36 healthy Indian volunteers	Information not publicly available
Reference Product	ZANIDIP® 10 mg tablets	Corifeo® 20 mg film-coated tablets

Table 2: Bioanalytical Method Comparison

Parameter	Singh et al. (2015)
Analytical Method	UPLC-MS/MS
Internal Standard	Lercanidipine-d3
Extraction Method	Solid Phase Extraction (SPE)
Chromatographic Column	UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)
Mobile Phase	Isocratic elution
Linearity Range	0.010–20.0 ng/mL
Mean Extraction Recovery	>94%
Precision (% CV)	<5.8% (Inter-batch and Intra-batch)

Incurred Sample Reanalysis: A Closer Look at the Data

The study by Singh et al. provides specific quantitative results for the ISR performed as part of their lercanidipine bioequivalence study.

Table 3: Incurred Sample Reanalysis (ISR) Data from Singh et al. (2015)

Parameter	Value
Number of Subjects	36
Total Samples Analyzed	Not specified
Number of Samples Selected for ISR	133
Sampling Points for ISR	Near Cmax and in the elimination phase
Acceptance Criteria	Percent change between the two measurements should be within ±20%
ISR Outcome	The assay reproducibility was successfully evaluated.

Experimental Protocols

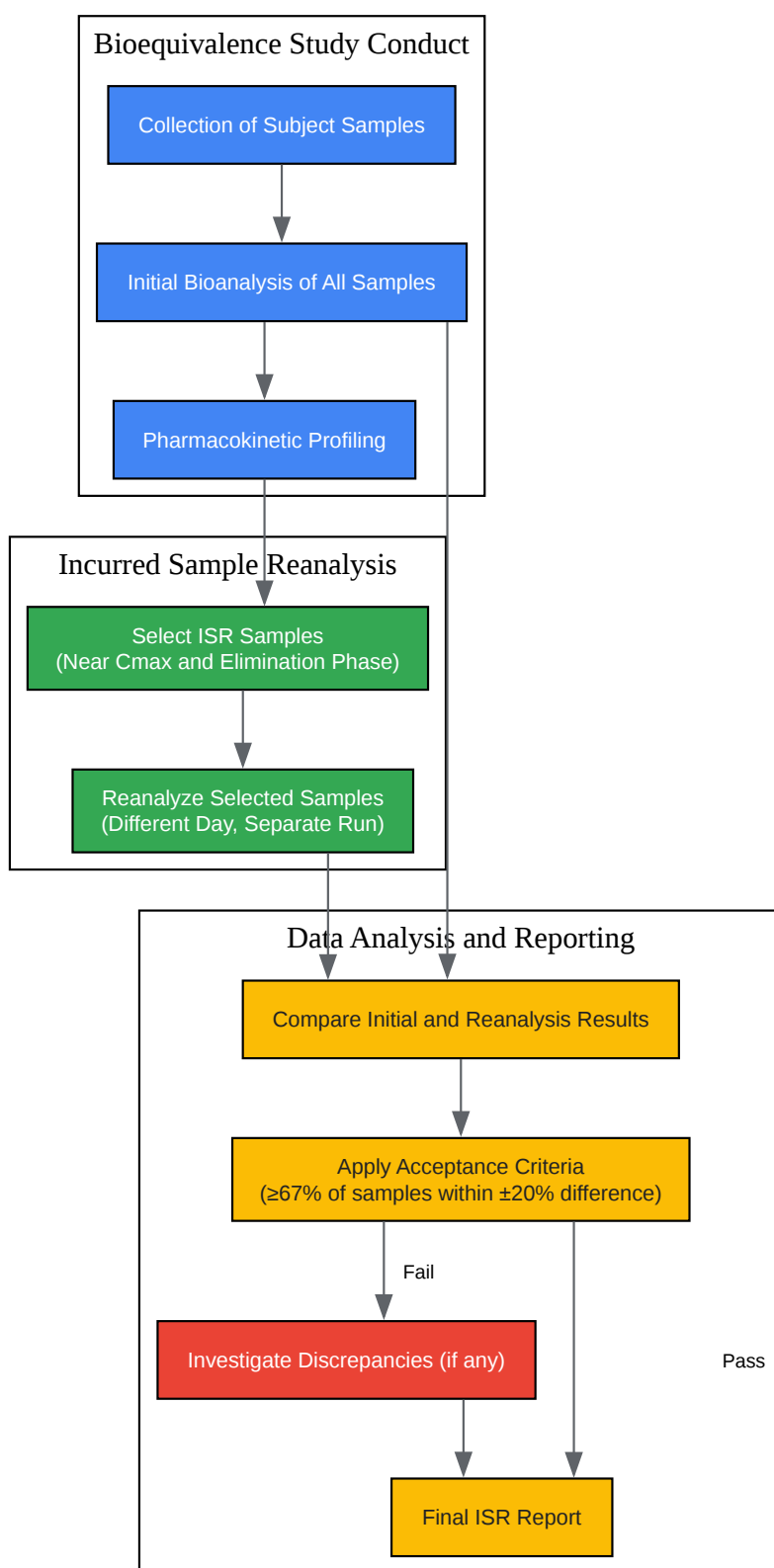
A detailed methodology is crucial for the replication and validation of bioanalytical results. The following section outlines the key experimental protocols from the Singh et al. (2015) study.

Bioanalytical Method Protocol (Singh et al., 2015)

- Sample Preparation:
 - 100 µL of human plasma was used for the analysis.
 - Lercanidipine-d3 was used as the internal standard (IS).
 - Solid Phase Extraction (SPE) was performed using Phenomenex Strata-X cartridges.
- Chromatographic Conditions:
 - An UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) was used for chromatographic separation.
 - The analysis was carried out under isocratic conditions.
- Mass Spectrometric Detection:
 - A tandem mass spectrometer was used for detection.
 - The method demonstrated a linear calibration curve over a concentration range of 0.010–20.0 ng/mL.

Incurred Sample Reanalysis (ISR) Protocol

The general workflow for conducting ISR in a bioequivalence study is outlined below.



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Caption: Workflow of Incurred Sample Reanalysis in a Bioequivalence Study.

Conclusion

Incurred Sample Reanalysis is a non-negotiable step in establishing the validity of bioanalytical data for lercanidipine bioequivalence studies. The detailed analysis from the study by S. Singh et al. demonstrates a successful application of a validated UPLC-MS/MS method, meeting the stringent requirements for ISR. While public assessment reports for other generic lercanidipine products confirm the successful completion of such studies, the lack of detailed public ISR data limits a direct quantitative comparison. For researchers and drug development professionals, the presented data and protocols serve as a valuable reference for designing and evaluating bioequivalence studies for lercanidipine and other pharmaceutical compounds.

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